molecular formula C12H9BrN4 B8161027 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

カタログ番号: B8161027
分子量: 289.13 g/mol
InChIキー: YNUKVBWZLAROPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: is a heterocyclic compound that contains both quinoxaline and pyrazole moieties

化学反応の分析

Types of Reactions: 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.

    Reductive Cyclization: Utilized in the formation of the quinoxaline ring.

    Oxidation Reactions: Often used to introduce or modify functional groups.

Common Reagents and Conditions:

    Catalysts: Palladium acetate, triethylene diamine (DABCO).

    Solvents: Tetrahydrofuran, ethylene glycol dimethyl ether.

    Reagents: Cesium carbonate, ethyl acetate, n-hexane.

Major Products: The primary product of these reactions is this compound, which can be further utilized as an intermediate in the synthesis of other complex molecules .

科学的研究の応用

作用機序

The mechanism of action of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is primarily related to its role as an intermediate in the synthesis of erdafitinib. Erdafitinib functions as a pan-fibroblast growth factor receptor (FGFR) inhibitor, targeting FGFR pathways involved in cell proliferation and survival. By inhibiting these pathways, erdafitinib can effectively reduce tumor growth and progression .

類似化合物との比較

    Quinalphos: An organophosphate insecticide with a quinoxaline structure.

    Quizalofop-p-ethyl: A herbicide containing a quinoxaline moiety.

    Carbadox: An antibacterial agent used in veterinary medicine.

    Mequindox: An antibacterial and growth-promoting agent in livestock.

    Olaquindox: Used as a growth promoter in animal feed.

Uniqueness: 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is unique due to its dual quinoxaline and pyrazole structure, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of erdafitinib highlights its importance in medicinal chemistry and pharmaceutical development .

特性

IUPAC Name

7-bromo-2-(1-methylpyrazol-4-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUKVBWZLAROPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under N2, 7-bromo-2-chloro-quinoxaline (20 g; 82.1 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (17.1 g; 82.1 mmol), 2M sodium carbonate aqueous solution (41.1 mL; 82.1 mmol) in ethylene glycol dimethyl ether (200 mL) were degassed by bubbling nitrogen through for 15 minutes. Tetrakis(triphenylphosphine)palladium (0) (0.95 g; 0.82 mmol) was added and heated at reflux for 15 hours. The reaction mixture was poured into water and extracted with EtOAc. The organic layer was dried over MgSO4, filtered and evaporated to dryness to give 29.9 g. The crude compound was purified by chromatography over silica gel (Irregular SiOH, 20-45 μm, 1000 g MATREX; mobile phase 0.1% NH4OH, 98% DCM, 2% CH3OH). The pure fractions were collected and concentrated till dryness to give 19.5 g (82%) of 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)-quinoxaline. MP=172° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
41.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

7-bromo-2-chloro-quinoxaline (502 g; 2.06 mol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (450.42 g; 2.16 mol), triphenylphosphine (10.82 g; 0.041 mol) and palladium(II)acetate were added to a mixture of sodium carbonate (240.37 g; 2.267 mol), 1,2-dimethoxyethane (5.48 L) and water (1.13 L). The reaction mixture was stirred at reflux for 20 hours, then 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (42.9 g; 0.206 mol) was added and the reaction mixture refluxed until complete conversion (4 hours). The reaction mixture was poured out in water, stirred for 2 hours at room temperature, filtered and the precipitate was washed with water. The precipitate was then triturated in methanol and filtered. The precipitate was washed with methanol and dried to give 532.2 g (89%) of 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)-quinoxaline (off-white powder).
Quantity
502 g
Type
reactant
Reaction Step One
Quantity
450.42 g
Type
reactant
Reaction Step One
Quantity
240.37 g
Type
reactant
Reaction Step One
Quantity
5.48 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10.82 g
Type
catalyst
Reaction Step One
Name
Quantity
1.13 L
Type
solvent
Reaction Step One
Quantity
42.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Reactant of Route 2
Reactant of Route 2
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Reactant of Route 3
Reactant of Route 3
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Reactant of Route 4
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Reactant of Route 5
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Reactant of Route 6
Reactant of Route 6
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。